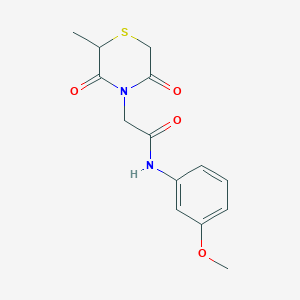

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

説明

N-(3-Methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenyl group attached to the acetamide nitrogen and a 2-methyl-3,5-dioxothiomorpholinyl moiety at the α-carbon of the acetamide backbone.

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-9-14(19)16(13(18)8-21-9)7-12(17)15-10-4-3-5-11(6-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLFDVWXQUDKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a methoxyphenyl moiety and a thiomorpholine ring, is hypothesized to exhibit various pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is . Its structure includes:

- Methoxyphenyl Group : Affects solubility and biological activity.

- Thiomorpholine Ring : Potentially enhances interactions with biological targets.

- Acetamide Functional Group : Commonly associated with pharmacological activity.

The mechanism of action for N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is expected to involve:

- Binding Affinity : Interaction with specific enzymes or receptors.

- Modulation of Biological Pathways : Influencing signaling pathways related to disease processes.

- Potential Inhibition of Targets : Similar compounds have shown inhibitory effects on various biological targets.

Biological Activities

Research indicates that compounds similar to N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibit significant biological activities. These include:

- Anticancer Properties : Compounds in this class have shown efficacy against cancer cell lines.

- Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Modulation of inflammatory responses in various models.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-1-(thiomorpholin-4-yl)methanamine | Thiomorpholine ring | Anticancer |

| N-(3-methoxyphenyl)-5-methylisoxazolecarboxamide | Isoxazole ring | Antimicrobial |

| 4-Methylthio-N-(4-methoxyphenyl)benzamide | Benzamide structure | Anti-inflammatory |

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study involving derivatives similar to N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide demonstrated significant cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.

-

Antimicrobial Efficacy :

- Research has shown that compounds with similar thiomorpholine structures possess antimicrobial properties, suggesting that N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide may also be effective against microbial infections.

-

Inflammation Modulation :

- Inflammatory models have indicated that related compounds can reduce markers of inflammation, supporting the hypothesis that this compound may provide therapeutic benefits in inflammatory diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Ethoxyphenyl)-2-(2-Methyl-3,5-Dioxothiomorpholin-4-yl)Acetamide

- Structural Difference : The phenyl group has a 4-ethoxy substituent instead of 3-methoxy.

- The para-substitution may alter binding interactions compared to the meta-position in the target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Structural Difference : The acetamide nitrogen is attached to a benzothiazole ring with a trifluoromethyl group.

- Impact : The benzothiazole core introduces aromaticity and electron-deficient properties, which may enhance interactions with π-π stacking or hydrophobic pockets in biological targets. The trifluoromethyl group improves metabolic stability and bioavailability .

Variations in the Heterocyclic Core

2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide

- Structural Difference: A morpholinone ring replaces the thiomorpholine dione.

- The 4-isopropylphenyl group increases steric bulk, which may limit target engagement compared to the smaller 3-methoxyphenyl .

4-{3-[2-(4-Ethoxyphenyl)Acetylamino]-1H-Indazol-3-yl}Amino-3-Fluorobenzoic Acid

- Structural Difference : An indazole core replaces the thiomorpholine dione, with additional fluorinated benzoic acid substituents.

- Impact : Indazole derivatives are associated with anti-proliferative activity, as seen in . Fluorination enhances electronegativity and may improve binding to enzymes like kinases .

Functional Group Modifications

2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide

- Structural Difference : Incorporates a thiazolidinedione moiety instead of thiomorpholine dione.

- Impact: Thiazolidinediones are known for hypoglycemic activity via PPAR-γ modulation. This highlights how heterocycle choice directs therapeutic applications—thiomorpholine diones may lack this specific activity but could target other pathways .

Solubility and LogP Predictions

| Compound | Key Substituents | Predicted LogP* | Solubility Profile |

|---|---|---|---|

| Target Compound | 3-Methoxy, thiomorpholine dione | ~2.1 | Moderate aqueous solubility |

| N-(4-Ethoxyphenyl)-...thiomorpholin-4-yl | 4-Ethoxy | ~2.8 | Lower solubility |

| N-(6-Trifluoromethylbenzothiazole-2-yl)... | Benzothiazole, CF3 | ~3.5 | Poor solubility |

| 2-(4-Acetyl-...morpholin-3-yl)... | 4-Isopropyl, morpholinone | ~3.0 | Low to moderate |

*LogP estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。